N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide
Description
This compound features a bicyclic imidazo[1,2-b]pyridazine core substituted with a methoxy group at position 4. The phenyl ring attached to position 5 of the core is further substituted with a fluorine atom at position 2 and an acetamide group at position 5.
Properties
IUPAC Name |
N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-29-16-6-3-14(4-7-16)11-21(28)25-18-12-15(5-8-17(18)23)19-13-27-20(24-19)9-10-22(26-27)30-2/h3-10,12-13H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSYWVQWLXULQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Fluoro-substituted phenyl ring
- Methoxyimidazo[1,2-b]pyridazinyl moiety
- Phenoxyacetamide group
Its molecular formula is , with a molecular weight of approximately 404.4 g/mol. The presence of fluorine and methoxy groups enhances its lipophilicity and metabolic stability, making it a candidate for drug development .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit or modulate the activity of enzymes involved in critical biological pathways. This can lead to altered metabolic processes in target cells.
- Receptor Interaction : It may act as an agonist or antagonist at particular receptors, influencing cellular signaling pathways.
- Gene Expression Modulation : The compound can affect gene expression related to disease pathways, contributing to its therapeutic effects .
Antitumor Activity
Recent studies have demonstrated promising antitumor effects of compounds related to the imidazo[1,2-b]pyridazine class. For instance:
- In vitro studies on various lung cancer cell lines (A549, HCC827, NCI-H358) showed that derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.85 µM to 7.02 µM .
- Table 1 summarizes the cytotoxicity results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 |
| Compound B | HCC827 | 5.13 ± 0.97 |
| Compound C | NCI-H358 | 0.85 ± 0.05 |
These findings suggest that the imidazo[1,2-b]pyridazine moiety contributes significantly to the antitumor properties observed in these compounds.
Antimicrobial Activity
The imidazo[1,2-b]pyridazine group has also been associated with antimicrobial properties. Studies indicate that compounds containing this moiety can exhibit activity against various microbial pathogens .
Comparative Analysis of Related Compounds
A comparative analysis was conducted on several compounds with similar structures to evaluate their biological activities:
| Compound Name | Antitumor Activity | Antimicrobial Activity |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | High |
| Compound C | High | Low |
This table highlights that while some compounds excel in antitumor activity, others may have enhanced antimicrobial properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Features:
- Core Heterocycle : The imidazo[1,2-b]pyridazine core is shared with compounds in and .
- Substituent Variations :
- Fluorine : Present at position 2 in the target compound, whereas describes a methoxy group at this position.
- Acetamide vs. Benzamide : replaces the acetamide with a 3,4-difluorobenzamide group.
Table 1: Structural and Physicochemical Comparison
*Estimated molecular formula for target compound: C₂₄H₂₀FN₅O₃.
Pharmacological and Physicochemical Implications
- Fluorine vs. Methoxy at Phenyl C2 : Fluorine’s electronegativity and smaller size may enhance binding affinity to hydrophobic enzyme pockets compared to methoxy’s bulkier, electron-donating nature .
- Acetamide vs.
- Trifluoromethyl Substitution : Compounds with -CF₃ (e.g., ) exhibit increased lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimal reaction conditions for preparing N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide?
- Answer : Synthesis typically involves multi-step reactions:
Substitution : Reacting fluoronitrobenzene derivatives with methoxy-substituted heterocycles under alkaline conditions to form intermediates (e.g., imidazo[1,2-b]pyridazine rings) .
Reduction : Using iron powder or catalytic hydrogenation under acidic conditions to reduce nitro groups to amines .
Condensation : Coupling the amine intermediate with methoxyphenyl acetic acid derivatives via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Critical Conditions :
- Temperature control (e.g., 0–5°C for nitro reduction to avoid side reactions).
- Solvent choice (DMF or DCM for condensation steps) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : Use a combination of analytical techniques:
- NMR : H and C NMR to verify proton environments and carbon frameworks (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., 394.4 g/mol for CHFNO) .
- HPLC : Purity assessment (>95% by reverse-phase chromatography) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Answer : Initial screening should include:
- Kinase Inhibition Assays : Test activity against common targets (e.g., EGFR, VEGFR) due to the imidazo[1,2-b]pyridazine moiety’s kinase-binding affinity .
- Cytotoxicity Studies : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess IC values .
- Solubility and Stability : Measure logP and metabolic stability in microsomal models to prioritize lead optimization .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis while maintaining purity?
- Answer :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C) for nitro reductions to minimize byproducts .
- Microwave-Assisted Synthesis : Accelerate condensation steps (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
- Workup Strategies : Use liquid-liquid extraction (e.g., ethyl acetate/water) and silica gel chromatography for purification .
- Example Yield Data :
| Step | Yield (Conventional) | Yield (Optimized) |
|---|---|---|
| Substitution | 65% | 78% |
| Condensation | 45% | 62% |
| Data from analogous protocols . |
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl groups) impact biological activity?
- Answer :
- Fluorine Substitution : Enhances metabolic stability and target binding via hydrophobic interactions (e.g., 4-fluorophenyl analogs show 3× higher EGFR inhibition than methoxy derivatives) .
- Methoxy Groups : Improve solubility but may reduce membrane permeability (logP increases by ~0.5 units per methoxy group) .
- Case Study : Replacing 4-methoxyphenyl with 4-fluorophenyl in acetamide derivatives increased anti-proliferative activity (IC from 12 µM to 4 µM in A549 cells) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Answer :
Assay Standardization : Validate protocols (e.g., consistent cell passage numbers, serum-free conditions) to reduce variability .
Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
Structural Reanalysis : Confirm batch purity via X-ray crystallography (e.g., Acta Crystallographica data ) to rule out polymorphic effects.
- Example : A study reporting low activity (IC >50 µM) later attributed the result to impure batches (85% vs. 99% purity) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
